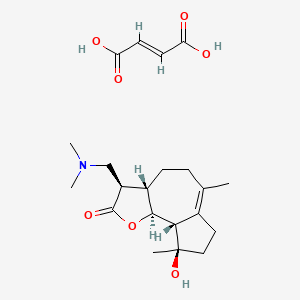
(3R,3aS,9R,9aS,9bS)-3-((Dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno(4,5-b)furan-2(9bh)-one fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACT001, also known as dimethylaminomicheliolide, is a guaianolide sesquiterpene lactone developed by Accendatech Co., Ltd. in Tianjin, China. It has been certified as an orphan drug by the Food and Drug Administration in the United States and the European Union. ACT001 is currently undergoing phase II clinical trials for the treatment of glioblastoma, a highly aggressive and malignant brain tumor .
Méthodes De Préparation
ACT001 is synthesized from feverfew chrysanthemum lactone, which is first extracted from the feverfew plant. The synthetic route involves several steps, including the modification of the lactone structure to introduce the dimethylamino group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations . Industrial production methods for ACT001 are still under development, but they aim to optimize the yield and purity of the compound while minimizing the environmental impact.
Analyse Des Réactions Chimiques
ACT001 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ACT001 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Applications De Recherche Scientifique
ACT001 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the reactivity of sesquiterpene lactones. In biology, ACT001 has been shown to inhibit the proliferation of glioma cells by targeting plasminogen activator inhibitor-1 and inhibiting the PI3K/AKT pathway . In medicine, ACT001 is being investigated for its potential to treat various types of cancer, including glioblastoma, non-small cell lung cancer, and neuromyelitis optica spectrum disorder . In industry, ACT001 is being explored for its potential use as an anti-inflammatory agent and as a component in drug formulations .
Mécanisme D'action
The mechanism of action of ACT001 involves the inhibition of the nuclear factor kappa B signaling pathway by directly binding to IKK beta and inhibiting its phosphorylation. This leads to the downregulation of manganese superoxide dismutase protein expression and the promotion of reactive oxygen species production, which induces apoptosis and cell cycle arrest in glioma cells . Additionally, ACT001 has been shown to alleviate inflammation and pyroptosis through the peroxisome proliferator-activated receptor gamma/nuclear factor kappa B signaling pathway in lipopolysaccharide-induced alveolar macrophages .
Comparaison Avec Des Composés Similaires
ACT001 is unique compared to other similar compounds due to its dual mechanism of action, targeting both the nuclear factor kappa B and PI3K/AKT pathways. Similar compounds include parthenolide, a natural product extracted from the feverfew plant, which also exhibits anti-inflammatory and anti-cancer properties . Another similar compound is micheliolide, which shares a similar chemical structure but lacks the dimethylamino group present in ACT001 . These structural differences contribute to the distinct biological activities and therapeutic potential of ACT001.
Propriétés
Numéro CAS |
1582289-91-5 |
|---|---|
Formule moléculaire |
C21H31NO7 |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
(3R,3aS,9R,9aS,9bS)-3-[(dimethylamino)methyl]-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C17H27NO3.C4H4O4/c1-10-5-6-12-13(9-18(3)4)16(19)21-15(12)14-11(10)7-8-17(14,2)20;5-3(6)1-2-4(7)8/h12-15,20H,5-9H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,13-,14-,15-,17+;/m0./s1 |
Clé InChI |
PDWGVXJIDIRQME-DCNFBYMVSA-N |
SMILES isomérique |
CC1=C2CC[C@@]([C@@H]2[C@@H]3[C@@H](CC1)[C@@H](C(=O)O3)CN(C)C)(C)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC1=C2CCC(C2C3C(CC1)C(C(=O)O3)CN(C)C)(C)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


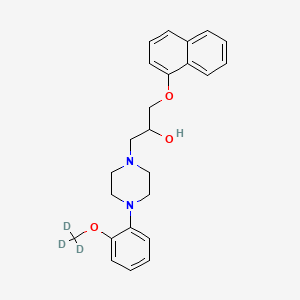
![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)
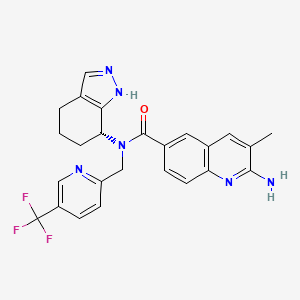
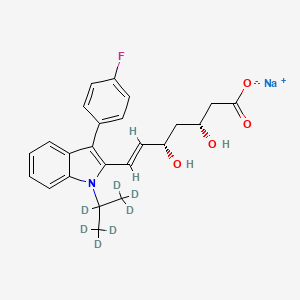
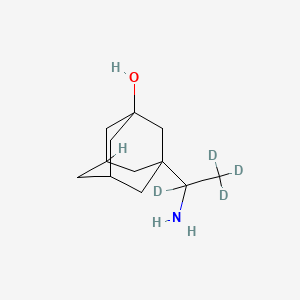
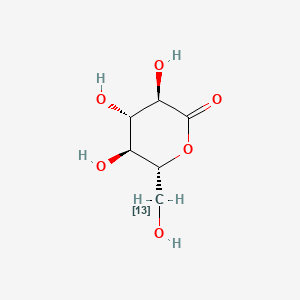
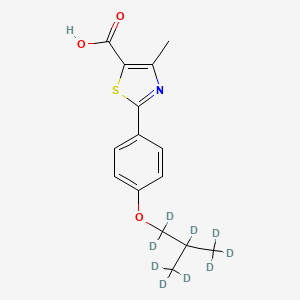
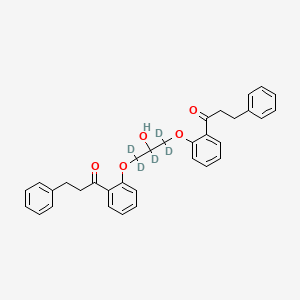
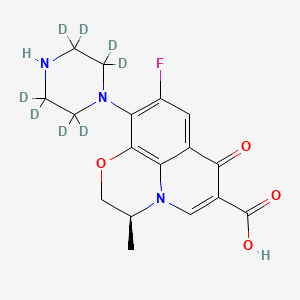
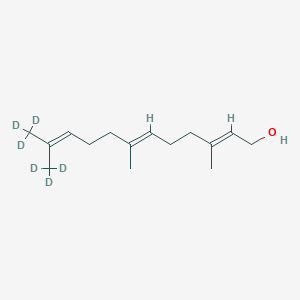
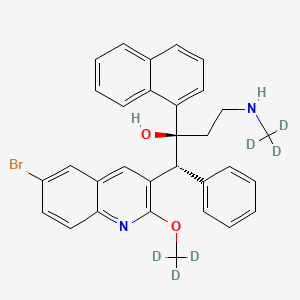
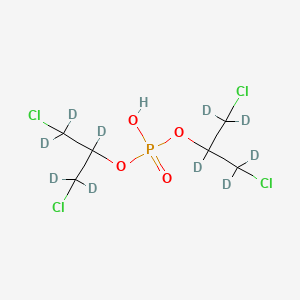
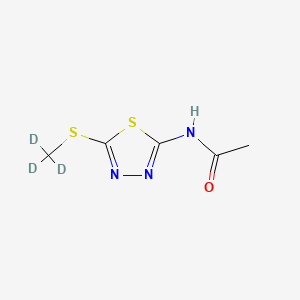
ethanone](/img/structure/B12413527.png)
